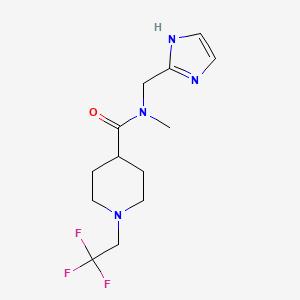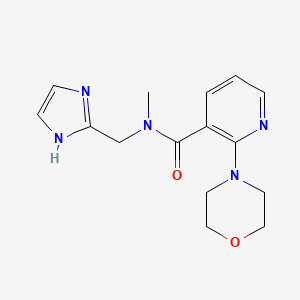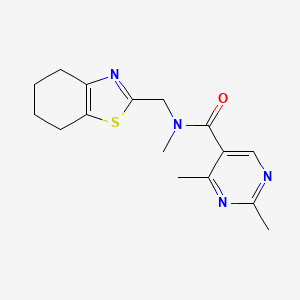![molecular formula C18H20N2O2 B6965422 6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965422.png)
6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the phenyl group and the pyridine ring. Key steps may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Group: This step may involve Friedel-Crafts acylation or similar reactions to attach the phenyl group to the pyrrolidine ring.
Formation of Pyridine Ring: The pyridine ring can be introduced through condensation reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and protein binding due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds with similar pyridine rings, such as 2-pyridone and 4-pyridone.
Phenyl Derivatives: Compounds with similar phenyl groups, such as benzene derivatives.
Uniqueness
What sets 6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one apart is its unique combination of these three structural motifs. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-5-3-6-14(9-12)16-7-4-8-20(16)18(22)15-10-13(2)19-17(21)11-15/h3,5-6,9-11,16H,4,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPAUIUFKVRUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)C3=CC(=O)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N,3,3-tetramethyl-4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxamide](/img/structure/B6965342.png)
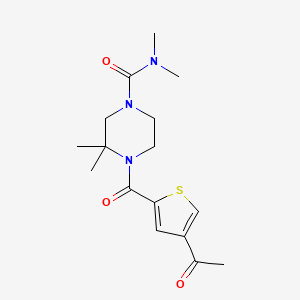
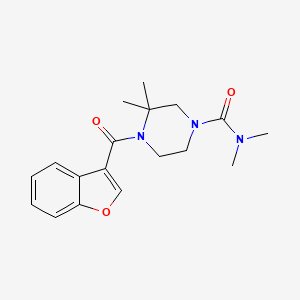
![N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide](/img/structure/B6965354.png)
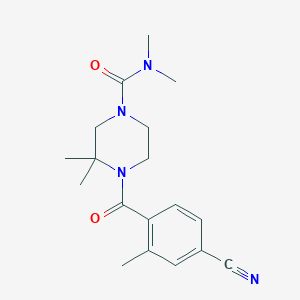
![2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)acetamide](/img/structure/B6965361.png)
![1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6965368.png)
![N-methyl-1-[2-[[2-(5-methylthiophen-2-yl)acetyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6965373.png)
![1-[2-(1,3-Benzodioxol-5-yl)-1,3-thiazole-5-carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B6965383.png)
![4-[4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965399.png)
![4-[4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965413.png)
